molecular formula C19H15N3O4 B2608693 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide CAS No. 609792-19-0

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide

Cat. No.: B2608693
CAS No.: 609792-19-0
M. Wt: 349.346
InChI Key: FMDZUYBHJHLWRS-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-1H-benzo[de]isoquinoline core linked via a butanamide chain to a 3-isoxazolyl group. The benzo[de]isoquinoline dione moiety is a rigid, planar aromatic system known for its electron-deficient properties, enabling π-π stacking and hydrogen-bonding interactions in biological systems. The isoxazole ring, a heterocyclic motif with nitrogen and oxygen atoms, contributes to metabolic stability and target binding specificity.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-16(20-15-9-11-26-21-15)8-3-10-22-18(24)13-6-1-4-12-5-2-7-14(17(12)13)19(22)25/h1-2,4-7,9,11H,3,8,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDZUYBHJHLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then further functionalized to introduce the isoxazolylbutanamide moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzo[de]isoquinoline core using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide involves its interaction with molecular targets such as DNA and enzymes. The benzo[de]isoquinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Modified Linkers or Substituents

(a) Sulfamoyl Benzoic Acid Analogues
  • Compound 4: 2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid Key Differences: Replaces the butanamide-isoxazole group with a sulfamoyl-propyl linker and a benzoic acid terminus. Activity: Exhibits subnanomolar agonist activity due to enhanced binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for its sulfur-containing analogue) .
(b) Phosphonylated 1,2,3-Triazole Derivatives
  • Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b) Key Differences: Introduces a triazole-phosphonate group instead of isoxazolylbutanamide. Properties: Melting point = 170–171°C; 88% yield.
(c) N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide Derivatives
  • Examples : Derivatives with phenyl, alkyl, or nitroaryl groups.
  • Activity : At 25 mg/L, these compounds promote wheat seed germination by 40–60% and exhibit fungicidal activity against Alternaria solani (EC₅₀ = 125 mg/L). The phenyl-substituted derivatives show superior bioactivity due to enhanced hydrophobic interactions .

Bipharmacophoric Inhibitors with Quaternary Ammonium Groups

  • 7b-C9 and 7b-C10: Structure: Contain a 1,3-dioxo-benzoisoquinoline core linked to a quaternary ammonium group via C9 or C10 alkyl chains. Synthesis: High yields (93–95%) via alkylation reactions. The extended alkyl chain in 7b-C10 improves membrane permeability but may reduce solubility .

Fluorescent Chemosensors and Metal-Binding Derivatives

  • 2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl Methacrylate (NI0) Application: Serves as a precursor for fluorescent probes targeting metal cations (e.g., Cu²⁺, Zn²⁺). The nitro group stabilizes excited states, enabling tunable emission wavelengths .

Physicochemical and Crystallographic Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological/Physical Property Reference
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide ~407.4 (estimated) Not reported Isoxazolyl, butanamide Potential cholinesterase inhibition
Diethyl 2-{4-[(5-Nitro-1,3-dioxo-benzoisoquinolin-2-yl)methyl]triazolyl}ethylphosphonate (16b) 534.4 170–171 Triazole, phosphonate High-yield synthesis (88%)
Methyl 4-(6-nitro-1,3-dioxo-benzoisoquinolin-2-yl)benzoate 376.3 Not reported Methyl ester, nitro Density: 1.38 g/cm³ (predicted)
6-(1,3-Dioxo-benzoisoquinolin-2-yl)-N-(4-nitrophenyl)hexanamide 431.4 Not reported Hexanamide, 4-nitrophenyl Predicted pKa = 13.80

Key Research Findings

Binding Affinity : Sulfamoyl derivatives (e.g., Compound 4) exhibit superior binding energy (−8.53 kcal/mol) compared to sulfur-containing analogues, attributed to optimized hydrogen bonding .

Bioactivity : Phenyl-substituted amide derivatives enhance seed germination rates by up to 60% in wheat, surpassing commercial growth regulators like DA-6 .

Synthetic Efficiency: Phosphonylated triazoles achieve yields >80%, demonstrating the robustness of click chemistry in modifying the benzo[de]isoquinoline core .

Structural Flexibility : Increasing alkyl chain length (C9 vs. C10) in bipharmacophoric inhibitors balances lipophilicity and solubility, critical for blood-brain barrier penetration .

Biological Activity

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C25H22N2O5
Molecular Weight 430.45 g/mol
CAS Number 442557-37-1

The biological activity of this compound appears to be linked to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cell lines, particularly breast cancer cells. In vitro studies have demonstrated varying degrees of inhibition across different cell lines, with IC50 values ranging from 0.09 µM to 157.4 µM in MCF-7 and SKBR-3 cells, respectively .
  • Induction of Oxidative Stress : A proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

  • Breast Cancer Cell Lines :
    • In a study evaluating various derivatives, compounds similar to this compound were tested against breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The results indicated significant inhibition of cell growth, suggesting that this class of compounds could be promising candidates for further development in cancer therapeutics .
  • Mechanistic Insights :
    • The study highlighted that compounds with specific substitutions at the aryl position exhibited enhanced biological activity. The correlation between structural modifications and biological efficacy underscores the importance of molecular design in developing effective anticancer agents .

Pharmacological Profile

The pharmacological profile of this compound indicates potential therapeutic applications beyond oncology:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting a broader spectrum of biological activity that warrants further investigation.

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